1-[2-(2,3,4,5-Tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(2,3,4,5-Tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzazepine ring system fused with a pyrrolidine-2,5-dione moiety, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3,4,5-Tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1-[2-(2,3,4,5-Tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(2,3,4,5-Tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
2,3,4,5-Tetrahydro-1H-1-benzazepine
1,3,4,5-Tetrahydro-1H-1-benzazepine
Properties
IUPAC Name |
1-[2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-8-9-16(20)18(15)12-11-17-10-4-3-6-13-5-1-2-7-14(13)17/h1-2,5,7H,3-4,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWKMZLKMGTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)CCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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